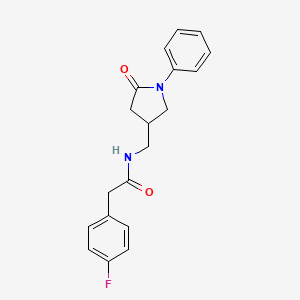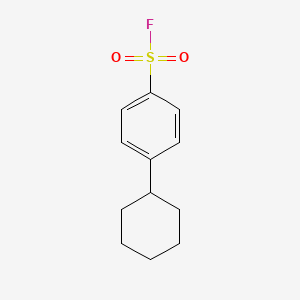
4-Cyclohexylbenzene-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclohexylbenzene-1-sulfonyl fluoride is a chemical compound with the formula C12H15FO2S. It is used for research purposes .
Synthesis Analysis
The synthesis of sulfonyl fluorides, including this compound, has been a topic of interest in recent years. One method involves a one-pot process that directly transforms sulfonates or sulfonic acids into sulfonyl fluorides . Another approach involves the use of fluorosulfonyl radicals, which has emerged as a concise and efficient method for producing sulfonyl fluorides .Chemical Reactions Analysis
Sulfonyl fluorides, including this compound, have unique reactivity in organic synthesis. They have been utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance .科学的研究の応用
Inhibitors of β-Class Carbonic Anhydrases
A study by Ceruso et al. (2014) demonstrated that sulfonamide derivatives, likely structurally related to 4-Cyclohexylbenzene-1-sulfonyl fluoride, serve as effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis. These enzymes are crucial for the bacterium's lifecycle, suggesting potential antimycobacterial agents with novel mechanisms of action to combat drug resistance (Ceruso, Vullo, Scozzafava, & Supuran, 2014).
Cyclooxygenase-2 Inhibitors
Hashimoto et al. (2002) identified that the introduction of a fluorine atom into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which may be structurally similar to this compound, preserved COX-2 potency and notably increased COX1/COX-2 selectivity. This research led to the identification of a potent and highly selective COX-2 inhibitor, JTE-522, highlighting the therapeutic potential of these compounds in treating conditions like rheumatoid arthritis and acute pain (Hashimoto, Imamura, Haruta, & Wakitani, 2002).
Radiolabelling Agents
Inkster et al. (2012) explored sulfonyl fluoride-based prosthetic compounds, including derivatives of this compound, as potential 18F labeling agents for PET chemistry. This study developed a route to prepare bifunctional arylsulfonyl [18F]fluorides, suggesting their utility in creating 18F-labelled biomarkers for imaging applications (Inkster, Liu, Ait-Mohand, Schaffer, Guérin, Ruth, & Storr, 2012).
Electrochemical Synthesis
Laudadio et al. (2019) reported an environmentally benign electrochemical approach for the synthesis of sulfonyl fluorides, which could include this compound. This method utilizes thiols or disulfides with KF, showcasing a broad substrate scope and mild reaction conditions, indicating its potential for efficient and green chemical synthesis (Laudadio, Bartolomeu, Verwijlen, Cao, de Oliveira, & Noël, 2019).
Environmental Degradation
Bao et al. (2017) evaluated the degradation of sodium p-perfluorous nonenoxybenzene sulfonate (OBS), a compound related to perfluoroalkyl substances like this compound, under UV/H2O2 conditions. They found that OBS, despite its persistence, could be degraded more effectively than other perfluorinated chemicals, suggesting potential pathways for the environmental remediation of similar compounds (Bao, Qu, Huang, Cagnetta, Yu, & Weber, 2017).
将来の方向性
The future directions in the research and application of sulfonyl fluorides, including 4-Cyclohexylbenzene-1-sulfonyl fluoride, involve the development of new synthetic methods and their applications in various fields such as organic synthesis, chemical biology, drug discovery, and materials science .
特性
IUPAC Name |
4-cyclohexylbenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWOIUYFDWRECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


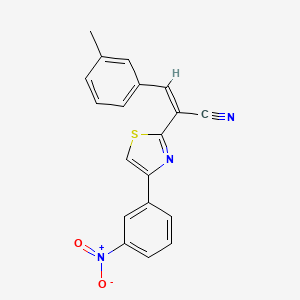
![Methyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2669894.png)

![5-((4-Ethylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2669896.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenoxybenzamide](/img/structure/B2669897.png)
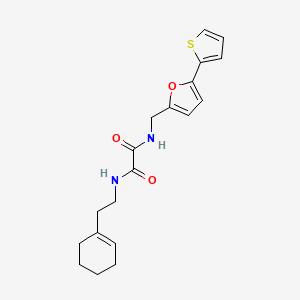
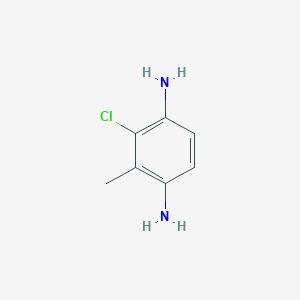
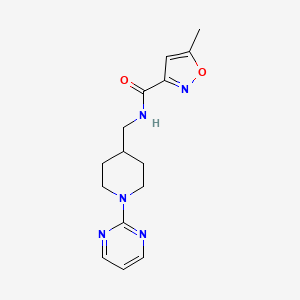
![1-(2,3-dimethylphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2669906.png)


